(3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate
Overview
Description
This compound, also known as PF-8380, is a complex organic molecule with the molecular formula C22H21Cl2N3O5 . It has a molecular weight of 478.3 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoxazole ring, a piperazine ring, and a carboxylate group . The InChI string for this compound isInChI=1S/C22H21Cl2N3O5/c23-16-9-14 (10-17 (24)12-16)13-31-22 (30)27-7-5-26 (6-8-27)4-3-19 (28)15-1-2-18-20 (11-15)32-21 (29)25-18/h1-2,9-12H,3-8,13H2, (H,25,29)
.
Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis and antimicrobial activities of novel 1,2,4-Triazole derivatives, including compounds related to (3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate. These compounds displayed moderate to good antimicrobial activities against various test microorganisms (Bektaş et al., 2007).
Molecular Interactions and Analyses
- Research on the molecular interaction of compounds like (3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate with CB1 cannabinoid receptors was conducted. The study employed conformational analysis and comparative molecular field analysis (CoMFA) to understand binding interactions and functional activities (Shim et al., 2002).
Structural and Functional Studies
- A study on the synthesis, characterization, and structural analysis of related compounds, such as 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one, provided insights into the molecular structures and potential interactions of these compounds. The research used various analytical methods like IR, NMR, X-ray diffraction, and DFT calculations to elucidate the structural properties (Şahin et al., 2012).
Antimicrobial and Antifungal Properties
- Another study explored the synthesis and antimicrobial activities of related compounds, focusing on their efficacy against bacteria and fungi. This research contributes to understanding the potential of these compounds as antimicrobial agents (Al-Wahaibi et al., 2021).
Pharmacological Effects and Antihypertensive Agents
- Investigations into the pharmacological effects of related compounds, such as their antihypertensive properties, have been conducted. These studies provide insights into the potential therapeutic applications of these compounds in treating conditions like hypertension (Meyer et al., 1989).
Solubility and Partitioning in Biological Systems
- Research on the solubility thermodynamics and partitioning processes of related antifungal compounds in biologically relevant solvents has been conducted. This study is crucial for understanding the pharmacokinetics and pharmacodynamics of these compounds (Volkova et al., 2020).
properties
IUPAC Name |
(3,5-dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O5/c23-16-9-14(10-17(24)12-16)13-31-22(30)27-7-5-26(6-8-27)4-3-19(28)15-1-2-18-20(11-15)32-21(29)25-18/h1-2,9-12H,3-8,13H2,(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSUDQYHPSNBSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)NC(=O)O3)C(=O)OCC4=CC(=CC(=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649524 | |
Record name | (3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
CAS RN |
1144035-53-9 | |
Record name | PF-8380 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1144035539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-8380 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T582DIM5A4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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